Cas no 1909308-71-9 (3-methyl-1H,4H,6H,7H-pyrano4,3-bpyrrole-4,6-dione)

1909308-71-9 structure
상품 이름:3-methyl-1H,4H,6H,7H-pyrano4,3-bpyrrole-4,6-dione
CAS 번호:1909308-71-9
MF:C8H7NO3
메가와트:165.146082162857
MDL:MFCD29047540
CID:4628548
PubChem ID:121553025
3-methyl-1H,4H,6H,7H-pyrano4,3-bpyrrole-4,6-dione 화학적 및 물리적 성질
이름 및 식별자
-
- 3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione
- 3-methyl-1H,4H,6H,7H-pyrano4,3-bpyrrole-4,6-dione
-
- MDL: MFCD29047540
- 인치: 1S/C8H7NO3/c1-4-3-9-5-2-6(10)12-8(11)7(4)5/h3,9H,2H2,1H3
- InChIKey: NUMIBJVKEGRLNK-UHFFFAOYSA-N
- 미소: N1C=C(C)C2C(=O)OC(=O)CC1=2
3-methyl-1H,4H,6H,7H-pyrano4,3-bpyrrole-4,6-dione 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249473-0.25g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
Aaron | AR01C2QW-100mg |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 100mg |
$379.00 | 2025-02-09 | |
1PlusChem | 1P01C2IK-10g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 10g |
$4006.00 | 2024-06-17 | |
1PlusChem | 1P01C2IK-2.5g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 2.5g |
$1859.00 | 2024-06-17 | |
Enamine | EN300-249473-10g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 10g |
$3191.0 | 2023-09-15 | |
A2B Chem LLC | AW41948-2.5g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Aaron | AR01C2QW-5g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 5g |
$2984.00 | 2023-12-14 | |
Aaron | AR01C2QW-1g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 1g |
$1047.00 | 2025-02-09 | |
Aaron | AR01C2QW-500mg |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 500mg |
$822.00 | 2025-02-09 | |
Enamine | EN300-249473-0.05g |
3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione |
1909308-71-9 | 95% | 0.05g |
$174.0 | 2024-06-19 |
3-methyl-1H,4H,6H,7H-pyrano4,3-bpyrrole-4,6-dione 관련 문헌
-
1. Back matter
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
1909308-71-9 (3-methyl-1H,4H,6H,7H-pyrano4,3-bpyrrole-4,6-dione) 관련 제품
- 105474-59-7(1-Bromo-2-N-hexyloxybenzene)
- 1889080-28-7(1-benzyl-4-(pyrrolidin-3-yl)methyl-1H-pyrazole)
- 2680898-83-1(2-acetyl-1H,1aH,2H,3H,7bH-cyclopropa[c]isoquinoline-1a-carboxylic acid)
- 2089150-47-8(methyl 4-amino-5-iodo-pyridine-2-carboxylate)
- 2649017-18-3(1-ethyl-1-(2-isocyanatopropan-2-yl)cyclobutane)
- 950415-23-3(2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo1,5-apyrimidin-7-amine)
- 1805596-55-7(Methyl 6-amino-5-phenylpicolinate)
- 190140-20-6(8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone)
- 2034261-61-3(3,4-difluoro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]benzene-1-sulfonamide)
- 1805173-57-2(Ethyl 2-cyano-5-hydroxymethyl-3-methylphenylacetate)
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
